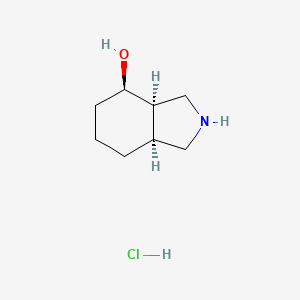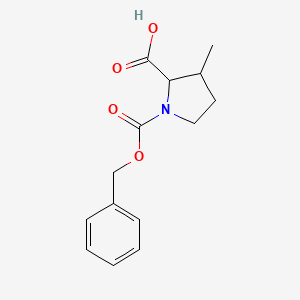![molecular formula C7H7N3O B7980253 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
Descripción general
Descripción
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a methanol group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the methanol group. One common method involves the use of a Cu-catalyzed coupling reaction. For instance, starting from 5-bromo-2,4-dichloropyrimidine, a series of steps including N-alkylation, Sonogashira coupling, and cyclization can be employed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo substitution reactions, particularly at positions that are activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like NBS (N-Bromosuccinimide) under light or heat.
Major Products:
Oxidation: The major products would be the corresponding aldehyde or carboxylic acid derivatives.
Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in antiviral research, particularly against the Zika virus. Its derivatives have been studied for their ability to inhibit viral replication with low cytotoxicity . Additionally, it is being explored for its potential as an anticancer agent due to its ability to interfere with specific molecular pathways involved in cell proliferation .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics .
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol largely depends on its specific application. In antiviral research, it targets viral enzymes and inhibits their activity, thereby preventing viral replication . In anticancer research, it may inhibit key signaling pathways that are essential for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: This compound has a similar core structure but with a chlorine atom at the 4-position, which can significantly alter its chemical properties and biological activities.
1H-Pyrazolo[3,4-d]pyrimidine: This scaffold is similar but features a pyrazole ring fused to the pyrimidine, which can lead to different reactivity and applications.
Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable building block in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWTCXCUPEXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)
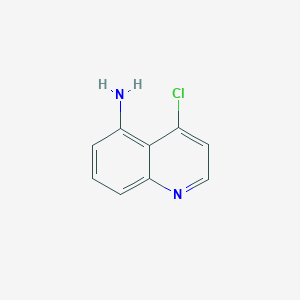
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7980194.png)
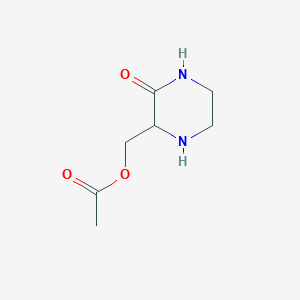
![Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B7980202.png)
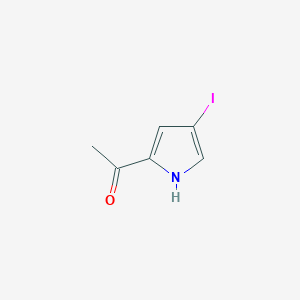
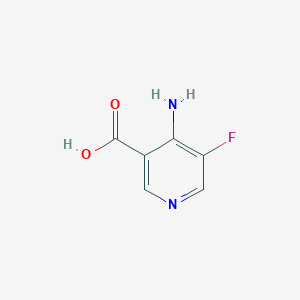
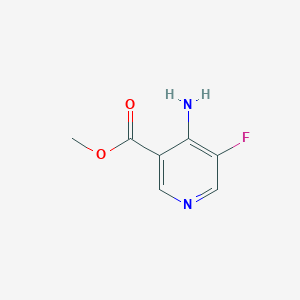
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7980241.png)
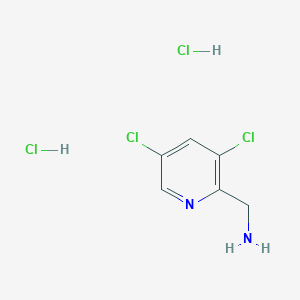
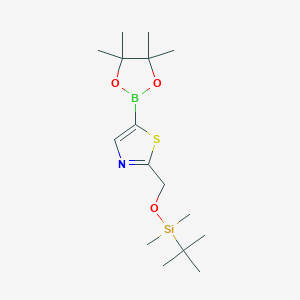
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
